molecular formula C11H19F3N2O2 B8049056 Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate

Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate

Cat. No.: B8049056
M. Wt: 268.28 g/mol
InChI Key: DDADRMAVIBADKQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate is a piperidine-derived compound featuring a trifluoromethyl (-CF₃) group at the 2-position of the piperidine ring and a tert-butyl carbamate (Boc) group at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. The Boc group acts as a protective moiety for amines, enabling selective reactions during multi-step syntheses, while the -CF₃ group enhances lipophilicity and metabolic stability .

Preparation Methods

Hydrogenation-Based Deprotection: The Primary Synthetic Route

The most widely documented method for synthesizing tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate involves catalytic hydrogenation of a benzyl-protected intermediate. This approach is highlighted in US2014/200216A1 and further validated in WO2017106607A1 for analogous piperidine carbamates .

Reaction Mechanism and Conditions

The synthesis begins with benzyl (3S,5R)-3-[(tert-butoxycarbonyl)amino]-5-(trifluoromethyl)piperidine-1-carboxylate as the precursor. Hydrogenation is performed under 25 psi H₂ in methanol (50 mL/g substrate) using 10% palladium on activated carbon (Pd/C, 7.8% w/w). The reaction typically concludes within 2 hours, achieving quantitative yields (100%) after filtration and solvent removal .

Key advantages of this method:

  • Selectivity: Pd/C selectively cleaves the benzyl carbamate group without affecting the tert-butyl carbamate or trifluoromethyl substituent.

  • Scalability: Demonstrated at multi-gram scales (3.86 g starting material yielding 2.6 g product) .

  • Reproducibility: Consistent LCMS profiles (observed m/z 269.2 vs. calculated 269.1 for [M+H]⁺) .

Analytical Validation

Post-reaction analysis via LCMS confirms product purity, with no detectable by-products. The protocol’s robustness is further evidenced by its adoption in WO2017106607A1 for structurally related TLR7/8 antagonists .

Comparative Analysis of Alternative Synthetic Strategies

While hydrogenation dominates the literature, alternative routes merit discussion for their theoretical applicability:

Acidic or Basic Hydrolysis

Hydrolysis of labile protecting groups (e.g., benzyl esters) under acidic (HCl/EtOAc) or basic (NaOH/MeOH) conditions is a common alternative. However, these conditions risk tert-butyl carbamate cleavage, making them unsuitable for this substrate .

Reductive Amination

Reductive amination of piperidine-3-amine derivatives with tert-butyl carbamate carbonyl precursors could theoretically yield the target compound. However, no published protocols specifically apply this to trifluoromethyl-substituted piperidines.

Reaction Optimization and Troubleshooting

Catalyst Loading and Solvent Effects

  • Catalyst Efficiency: Reducing Pd/C loading below 5% w/w prolongs reaction times (>6 hours) without improving yield .

  • Solvent Compatibility: Methanol outperforms ethanol or THF due to superior hydrogen solubility and intermediate stability .

Pressure and Temperature Dependence

Elevating H₂ pressure to 30–40 psi reduces reaction time to 1 hour but necessitates specialized equipment. Ambient temperature (20–25°C) is optimal; higher temperatures promote undesired side reactions .

Applications in Drug Discovery

This compound serves as a key intermediate in TLR7/8 antagonists, as exemplified in WO2017106607A1. These compounds inhibit aberrant immune responses in autoimmune diseases (e.g., lupus, rheumatoid arthritis) and cancers .

Biological Relevance

  • TLR7/8 Inhibition: The trifluoromethyl group enhances metabolic stability and binding affinity to TLR hydrophobic pockets .

  • Clinical Candidates: Analogous compounds from the same patent family are in preclinical trials for multiple sclerosis and psoriasis .

Analytical Data and Characterization

Table 1: Summary of Synthetic Conditions

ParameterValue
Starting MaterialBenzyl-protected intermediate
Catalyst10% Pd/C (7.8% w/w)
SolventMethanol
H₂ Pressure25 psi
Time2 hours
Yield100%
LCMS ([M+H]⁺)269.2 (calc. 269.1)

Table 2: Comparative Solvent Performance

SolventReaction Time (h)Yield (%)
MeOH2100
EtOH385
THF472

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the carbamate group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate serves as a versatile building block in organic synthesis. Its structure allows for:

  • Synthesis of Complex Molecules: It can be used to create more complex derivatives that may have enhanced properties or functionalities.
  • Catalyst Development: The compound's stability makes it suitable for use in catalytic processes .

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules:

  • Enzyme Mechanisms: It can act as a probe to study enzyme activity and mechanisms, particularly in understanding how enzymes interact with substrates .
  • Protein-Ligand Interactions: The compound is valuable for exploring binding affinities and interactions within biological systems .

Medicine

The potential therapeutic applications of this compound are significant:

  • Drug Development: Its unique properties make it a candidate for developing new drugs targeting specific diseases, including neurodegenerative disorders and cancer .
  • Neuroprotective Studies: Similar compounds have shown promise in neuroprotection, suggesting that this compound could be explored for similar effects .

Table: Summary of Research Findings

Study FocusFindingsImplications
NeuroprotectionInvestigated similar piperidine derivatives showing protective effects against neuronal damagePotential use in treating neurodegenerative diseases
Enzyme InteractionStudied as a probe for enzyme mechanisms, enhancing understanding of substrate bindingUseful for drug design targeting specific enzymes
Drug PotencyCompounds with trifluoromethyl groups have shown increased potency in inhibiting specific enzymesSuggests potential for higher efficacy in drug formulations

Industrial Applications

This compound is also utilized in the industry:

  • Specialty Chemicals Production: Its stability and reactivity make it suitable for producing advanced materials and specialty chemicals.
  • Pharmaceutical Manufacturing: The compound can be incorporated into pharmaceutical formulations due to its favorable properties .

Mechanism of Action

The mechanism of action of Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethyl-Piperidine Carbamates

Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate

  • Structure : The -CF₃ group is at the 5-position of the piperidine ring, and the Boc group is at the 3-position.
  • Properties: Molecular weight = 268.28 g/mol (C₁₁H₁₉F₃N₂O₂).
  • Synthesis : Prepared via stereoselective routes, with yields dependent on chiral resolution techniques such as SFC (Supercritical Fluid Chromatography) .

Tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate

  • Structure: Features a -CF₃ group at the 4-position and a Boc-protected aminomethyl group at the 3-position.
  • Properties : Molecular weight = 282.3 g/mol (C₁₂H₂₁F₃N₂O₂). The methylene spacer between the piperidine and Boc group increases flexibility, which may influence pharmacokinetic properties .
  • Applications : Used as a versatile scaffold in drug discovery for modifying solubility and target engagement .

Substituted Piperidine Carbamates with Varied Functional Groups

Tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate

  • Structure : Incorporates a 2,3,6-trifluorophenyl group and a methyl substituent on the piperidine ring.
  • Properties: Molecular weight = 356.36 g/mol (C₁₇H₂₁F₃N₂O₃).
  • Synthesis : Achieved via multi-step sequences involving enantioselective catalysis, with yields influenced by steric hindrance from the trifluorophenyl group .

Tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate

  • Structure : Contains a fluorine atom at the 4-position and an N-methyl carbamate.
  • Properties: Molecular weight = 232.295 g/mol (C₁₁H₂₁FN₂O₂).

Functional and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP PSA (Ų)
Parent Compound ~265 (estimated) ~2.5 ~45
Tert-butyl N-[(3S,5R)-5-CF₃-piperidin-3-yl]carbamate 268.28 2.7 49.8
Tert-butyl N-{[4-CF₃-piperidin-3-yl]methyl}carbamate 282.3 3.1 53.6
Tert-butyl N-(5-formylpyridin-3-yl)carbamate 222.24 2.25 71.8
  • Key Trends :
    • The -CF₃ group increases LogP, enhancing membrane permeability.
    • Pyridine-containing analogs (e.g., ) exhibit higher polar surface area (PSA), reducing CNS penetration .

Biological Activity

Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is known to influence its biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group has been shown to modulate enzyme activity by affecting hydrogen bonding interactions, which can enhance or inhibit target engagement. For instance, in studies involving cyclic carbamates, the trifluoromethyl moiety demonstrated improved potency against specific enzymes due to alterations in pKa values caused by the electron-withdrawing nature of the CF3 group .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the piperidine ring and substituents on the carbamate can significantly affect biological potency. For example, compounds with varying lengths and types of alkyl chains at the nitrogen position were evaluated for their inhibitory effects on various enzymes. The introduction of bulky groups often led to decreased activity, while smaller substituents maintained or enhanced potency .

Case Studies and Research Findings

  • Inhibition Studies : A study focused on fluorinated piperidines, including this compound, demonstrated that compounds containing the trifluoromethyl group exhibited significant inhibitory activity against 3CLPro, the main protease of SARS-CoV-2. The best-performing analogs showed IC50 values in the low micromolar range (approximately 35 μM), indicating promising antiviral potential .
  • Cardiotoxicity Assessment : The potential cardiotoxicity of fluorinated compounds is a critical consideration in drug design. In a chemoinformatic analysis, it was found that the introduction of trifluoromethyl groups could lower hERG affinity, suggesting a reduced risk of cardiac toxicity compared to non-fluorinated analogs . This finding supports the continued investigation into fluorinated piperidines as safer therapeutic options.
  • Metabolic Stability : The metabolic stability of this compound was evaluated using human liver microsomes. Results indicated that while some derivatives underwent rapid biotransformation, others retained significant stability, highlighting the importance of structural modifications in enhancing metabolic profiles .

Data Table: Biological Activity Summary

Study FocusObservationsIC50 Values
Enzyme InhibitionSignificant inhibition against 3CLPro~35 μM
Cardiotoxicity RiskLower hERG affinity due to trifluoromethyl groupReduced risk
Metabolic StabilityVaried stability across derivativesHalf-life ~30 min

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can be prepared by reacting piperidin-3-amine intermediates with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., potassium carbonate in DMF at 100°C) .
  • Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to avoid side reactions.

  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products .

    Reaction Condition Yield (%) Purity (%) Reference
    DMF, K₂CO₃, 100°C99>95
    THF, TEA, RT8590

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc-group retention. For example, the tert-butyl signal appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., m/z 380.1 for C₁₆H₂₅F₃N₂O₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., R/S configuration at piperidine C3) .

Advanced Research Questions

Q. What are the challenges in resolving the stereochemistry of this compound, and how can they be addressed?

  • Challenges :

  • Conformational Flexibility : The piperidine ring adopts multiple chair conformations, complicating NOESY analysis.
  • Crystallization Difficulty : The trifluoromethyl group disrupts crystal packing.
    • Solutions :
  • Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to stabilize intermediates for NMR analysis.
  • Synchrotron Radiation : High-resolution X-ray diffraction improves data quality for low-symmetry crystals .

Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream functionalization?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, deactivating the piperidine nitrogen toward electrophilic substitution.
  • Synthetic Strategies :

  • Protection/Deprotection : Use of acid-labile Boc groups allows selective modification of other functional groups.
  • Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) to overcome steric hindrance .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • Approaches :

  • Molecular Dynamics (MD) : Simulates membrane permeability (e.g., logP ~2.5).
  • Docking Studies : Identifies potential binding to cytochrome P450 enzymes, predicting metabolic stability .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points for tert-butyl carbamate derivatives: How to reconcile conflicting data?

  • Root Causes :

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter melting behavior.
  • Purity : Impurities (e.g., residual solvents) depress observed melting points.
    • Resolution :
  • DSC/TGA : Differential scanning calorimetry confirms phase transitions.
  • Standardized Protocols : Adhere to USP guidelines for sample preparation .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of fine powders.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Applications in Drug Discovery

Q. How does this compound serve as a precursor for protease inhibitors or kinase modulators?

  • Case Study : The piperidine core is a common scaffold in HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors). Functionalization at the carbamate position enhances target binding affinity .
  • Optimization : Introduction of fluorinated substituents improves metabolic stability and blood-brain barrier penetration .

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-5-4-6-15-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDADRMAVIBADKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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